Unveiling the Physicochemical Landscape of Methyl Benzofuran-4-Carboxylate: A Technical Guide for Researchers
Unveiling the Physicochemical Landscape of Methyl Benzofuran-4-Carboxylate: A Technical Guide for Researchers
For chemists and drug discovery professionals, a comprehensive understanding of a molecule's physical and chemical properties is the bedrock of successful research and development. This technical guide provides an in-depth exploration of the core physical properties of Methyl Benzofuran-4-Carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties for handling, characterization, and application.
Core Molecular Attributes
Methyl Benzofuran-4-Carboxylate is a bicyclic aromatic ether with a methyl ester functional group. Its structural characteristics, detailed in Table 1, are fundamental to its reactivity and interactions. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, and the positioning of the methyl carboxylate at the 4-position significantly influences its electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 41019-56-1 | [1] |
Table 1: Fundamental Molecular Properties of Methyl Benzofuran-4-Carboxylate. This table provides a summary of the basic molecular identifiers for the compound.
Macroscopic and Thermal Properties
The physical state and thermal stability of a compound are critical parameters for its storage, handling, and use in various experimental setups.
Appearance and Thermal Behavior
Methyl Benzofuran-4-Carboxylate typically presents as a white solid at room temperature.[2] This crystalline nature is indicative of a well-ordered molecular packing in the solid state.
| Property | Value | Source |
| Melting Point | 40.1 °C | [2] |
| Boiling Point | 257.724 °C at 760 mmHg | [1] |
Table 2: Key Thermal Properties. This table outlines the melting and boiling points, crucial for purification and reaction condition selection.
The relatively low melting point suggests that while crystalline, the intermolecular forces are not exceptionally strong. The boiling point indicates good thermal stability, allowing for purification by distillation under reduced pressure if necessary. When designing synthetic routes or purification protocols, these thermal parameters are essential for preventing decomposition and ensuring product integrity. For instance, the choice of distillation or recrystallization as a purification method would be directly informed by these values.
Spectroscopic Signature: Elucidating the Molecular Structure
Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and characterization. The following data is instrumental for researchers working with Methyl Benzofuran-4-Carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| ¹H NMR | 3.97 | s | 3H, -OCH₃ | [2] |
| 7.33-7.36 | m | 1H, Ar-H | [2] | |
| 7.66-7.72 | m | 1H, Ar-H | [2] | |
| 7.95-7.98 | m | 1H, Ar-H | [2] | |
| ¹³C NMR | 51.9 | - | -OCH₃ | [2] |
| 107.7 | - | Ar-C | [2] | |
| 115.8 | - | Ar-C | [2] | |
| 122.7 | - | Ar-C | [2] | |
| 123.5 | - | Ar-C | [2] | |
| 125.3 | - | Ar-C | [2] | |
| 127.8 | - | Ar-C | [2] | |
| 146.4 | - | Ar-C | [2] | |
| 155.1 | - | Ar-C | [2] | |
| 166.7 | - | C=O | [2] |
Table 3: NMR Spectroscopic Data (in CDCl₃). This table details the proton and carbon-13 NMR chemical shifts, which are essential for structural verification.
The singlet at 3.97 ppm in the ¹H NMR spectrum is characteristic of the methyl ester protons. The complex multiplets in the aromatic region (7.33-7.98 ppm) correspond to the protons on the benzofuran ring system. In the ¹³C NMR spectrum, the peak at 166.7 ppm is indicative of the carbonyl carbon of the ester, while the signal at 51.9 ppm corresponds to the methoxy carbon. The remaining signals in the aromatic region confirm the carbon framework of the benzofuran ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Technique | m/z | Interpretation | Source |
| GPC/MS (EI) | 177 | [M+H]⁺ | [2] |
| 145 | Fragment ion | [2] | |
| 133 | Fragment ion | [2] | |
| 105 | Fragment ion | [2] | |
| 91 | Fragment ion | [2] | |
| 59 | Fragment ion | [2] |
Table 4: Mass Spectrometry Data. This table presents the mass-to-charge ratios observed for the parent ion and its major fragments.
The observation of the [M+H]⁺ ion at m/z 177 is consistent with the molecular weight of 176.17 g/mol . The fragmentation pattern can be analyzed to further support the proposed structure, with fragments corresponding to the loss of the methoxy group or other characteristic cleavages of the benzofuran ring.
Synthesis and Purification Workflow: A Practical Overview
A robust understanding of a compound's physical properties is intimately linked to its synthesis and purification. The following diagram illustrates a generalized workflow for the preparation and isolation of Methyl Benzofuran-4-Carboxylate, highlighting the critical role of its physical properties.
Figure 1: Generalized workflow for the synthesis and purification of Methyl Benzofuran-4-Carboxylate. This diagram illustrates the key stages, from starting materials to the final, characterized product.
The choice of extraction solvents would be guided by the polarity of Methyl Benzofuran-4-Carboxylate, which can be inferred from its structure. The boiling point is a critical parameter if distillation is chosen as the purification method. Finally, the spectroscopic data and melting point are indispensable for confirming the identity and purity of the final product.
Conclusion
The physical properties of Methyl Benzofuran-4-Carboxylate presented in this guide provide a foundational dataset for researchers. From its fundamental molecular attributes to its spectroscopic signature and thermal behavior, these characteristics are pivotal for its effective use in synthetic chemistry and drug development. A thorough understanding of this physicochemical landscape is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust synthetic protocols, and the ultimate success of research endeavors involving this versatile molecule.
References
- Google Patents. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
